Nandazurine
Overview
Description
Nandazurine is an oxoaporphine-type alkaloid isolated from the bark of the Nandina domestica Thunb. plant . It is characterized by its zwitterionic structure, which contributes to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: Nandazurine can be synthesized through the oxidation of O-methyldomesticine or domesticine, which are the primary alkaloids found in Nandina domestica . The oxidation process typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the extraction of the compound from the bark of Nandina domestica followed by purification processes such as chromatography . The scalability of this method depends on the availability of the plant material and the efficiency of the extraction and purification processes.
Chemical Reactions Analysis
Types of Reactions: Nandazurine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Scientific Research Applications
Nandazurine has been explored for its applications in several scientific fields:
Mechanism of Action
The mechanism of action of nandazurine involves its interaction with specific molecular targets and pathways. As an oxoaporphine-type alkaloid, it can interact with various enzymes and receptors, modulating their activity . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating oxidative stress and cellular signaling pathways .
Comparison with Similar Compounds
Nantenine: Another alkaloid found in Nandina domestica with similar structural features.
Domesticine: A precursor to nandazurine, sharing similar chemical properties.
Isoboldine: An alkaloid with comparable biological activities.
Uniqueness of this compound: this compound’s zwitterionic structure and its ability to undergo various chemical reactions make it unique among similar compounds.
Properties
IUPAC Name |
19-hydroxy-18-methoxy-13-methyl-5,7-dioxa-13-azoniapentacyclo[10.7.1.02,10.04,8.016,20]icosa-1(20),2,4(8),9,12,14,16,18-octaen-11-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO5/c1-20-4-3-9-5-14(23-2)19(22)16-10-6-12-13(25-8-24-12)7-11(10)18(21)17(20)15(9)16/h3-7H,8H2,1-2H3/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWCORXRCGDPJH-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C3=C(C4=CC5=C(C=C4C2=O)OCO5)C(=C(C=C3C=C1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14NO5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197967 | |
Record name | Nandazurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49679-20-1 | |
Record name | Nandazurine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049679201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nandazurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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